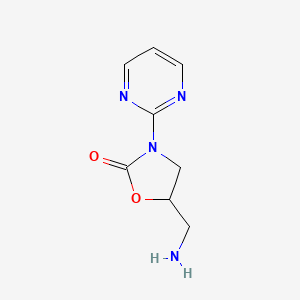![molecular formula C8H15NO3S B14230883 Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate CAS No. 463962-31-4](/img/structure/B14230883.png)
Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate is a complex organic compound with a unique structure that includes both amino and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate typically involves multi-step organic reactions. One common method includes the reaction of hexanoic acid derivatives with hydroxymethylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanylidene group to sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can influence enzyme activity and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate is unique due to its combination of amino and sulfanylidene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
463962-31-4 |
|---|---|
Molecular Formula |
C8H15NO3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
methyl 6-(hydroxymethylamino)-6-sulfanylidenehexanoate |
InChI |
InChI=1S/C8H15NO3S/c1-12-8(11)5-3-2-4-7(13)9-6-10/h10H,2-6H2,1H3,(H,9,13) |
InChI Key |
MVJWCAANWHVOEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(=S)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


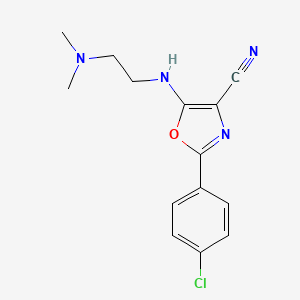
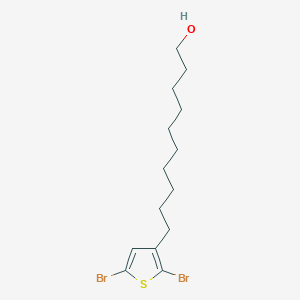

![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)

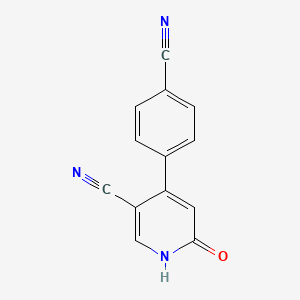
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)

![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
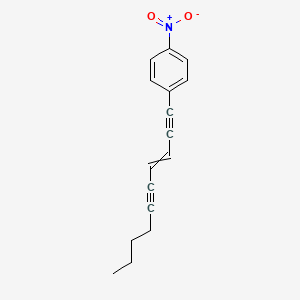
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
